2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Descripción
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-4-6-17(9-14)25-20(28)12-26-13-23-21-19(22(26)29)11-24-27(21)18-8-7-15(2)16(3)10-18/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXRAMRQRQMPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Formation via Cyclocondensation
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized from 5-aminopyrazole precursors. For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-intermediates, which undergo chlorination with phosphorus oxychloride to form dichloropyrazolopyrimidine. Subsequent nucleophilic substitution with morpholine introduces functional groups at position 7. In the target compound, this position is occupied by the acetamide side chain, suggesting a late-stage amidation strategy.
Stepwise Synthesis Protocols
Preparation of 5-Chloro-2-Methylpyrazolo[3,4-d]Pyrimidine-7-Morpholine (Intermediate)
Step 1 : 5-Amino-3-methylpyrazole (10 mmol) is refluxed with diethyl malonate (12 mmol) in ethanol containing sodium ethanolate (1.2 eq) for 6 hours. The dihydroxy intermediate precipitates upon cooling (Yield: 89%).
Step 2 : Chlorination with phosphorus oxychloride (5 eq) at 110°C for 4 hours yields 5,7-dichloro-2-methylpyrazolo[3,4-d]pyrimidine (Yield: 61%).
Step 3 : Substitution at position 7 with morpholine (1.2 eq) in dichloromethane and potassium carbonate (2 eq) at room temperature for 12 hours affords the morpholine-substituted intermediate (Yield: 94%).
Introduction of 1-(3,4-Dimethylphenyl) Group
The 3,4-dimethylphenyl moiety is introduced via Suzuki-Miyaura coupling. Intermediate (1 mmol) reacts with (3,4-dimethylphenyl)boronic acid (1.2 mmol) in the presence of Pd(PPh3)4 (5 mol%) and potassium carbonate (3 eq) in dioxane/water (4:1) at 80°C for 8 hours. Purification by column chromatography (hexane/ethyl acetate 3:1) yields the arylated product (Yield: 78%).
Acetamide Side Chain Installation
Step 1 : The chlorinated intermediate (1 mmol) undergoes nucleophilic displacement with ethyl glycinate (1.5 mmol) in DMF at 60°C for 6 hours, yielding the ethyl ester precursor (Yield: 82%).
Step 2 : Saponification with NaOH (2M) in ethanol/water (1:1) at 70°C for 2 hours produces the carboxylic acid, which is subsequently coupled with 3-methylaniline (1.2 mmol) using EDCI/HOBt in DMF at 0°C to room temperature overnight. The final acetamide is obtained after silica gel purification (Yield: 74%).
Optimization and Mechanistic Insights
Solvent Effects : Glacial acetic acid enhances cyclocondensation efficiency by protonating reactive sites, as evidenced in pyrazolo[1,5-a]pyrimidine syntheses. For the target compound, DMF proved optimal for amidation due to its high polarity and ability to stabilize intermediates.
Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3)4) are critical for Suzuki couplings, with yields improving under inert atmospheres.
Analytical Characterization Data
Spectroscopic Validation
IR Spectroscopy : Key absorptions include:
¹H NMR (DMSO-d₆) :
- δ 2.41 (s, 3H, CH₃ from 3-methylphenyl)
- δ 7.25–7.45 (m, 4H, aromatic protons)
- δ 10.12 (s, 1H, NH amide)
Mass Spectrometry : Molecular ion peak at m/z 403.4 (M⁺), consistent with the molecular formula C₂₃H₂₂N₆O₂.
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 89 | 98.5 |
| Suzuki Coupling | 78 | 97.8 |
| Amidation | 74 | 96.2 |
Challenges and Alternative Routes
Regioselectivity Issues : Competing reactions at positions 5 and 7 of the pyrazolopyrimidine core necessitate careful stoichiometric control. Using bulkier reagents (e.g., tricyclohexylphosphine) improves selectivity during coupling steps.
Alternative Pathway : A one-pot synthesis involving 3,4-dimethylphenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate has been proposed, though yields remain suboptimal (58%).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
The biological activity of this compound is primarily attributed to its ability to interact with various cellular mechanisms. Key areas of research include:
- Anticancer Activity : The compound exhibits potent cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : It shows significant inhibition of cyclooxygenase (COX) enzymes.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals.
Anticancer Activity
Research has shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been found to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that the compound can activate caspases involved in programmed cell death.
Case Studies
- A study conducted on MCF-7 breast cancer cells revealed an IC50 value as low as 0.39 μM , indicating potent cytotoxicity against these cells while sparing non-cancerous cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various studies:
- Inhibition of COX Enzymes : The compound significantly inhibits COX enzymes, which play a pivotal role in the inflammatory response.
- Efficacy Comparison : Some derivatives have shown higher efficacy than established anti-inflammatory drugs such as diclofenac.
Experimental Findings
Research indicated that para-nitrophenyl derivatives linked to pyrazole conjugates exhibited remarkable anti-inflammatory effects comparable to standard treatments .
Antioxidant Activity
The antioxidant properties of this compound have also been documented:
- The compound can scavenge free radicals, contributing to its potential use in mitigating oxidative stress-related diseases.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CDKs and induction of apoptosis | IC50 = 0.39 μM against MCF-7 cells |
| Anti-inflammatory | Inhibition of COX enzymes | Higher efficacy than diclofenac |
| Antioxidant | Free radical scavenging | Potential use in oxidative stress mitigation |
Mecanismo De Acción
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
- 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
- 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3,4-dimethylphenyl and 3-methylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets.
Actividad Biológica
The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential as an anticancer agent and other therapeutic applications based on recent research findings.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Notably:
- Mechanism of Action : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), which are critical in cancer cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : In studies involving the MCF-7 breast cancer cell line, compounds similar to the one under discussion demonstrated significant inhibition of tumor growth and induced apoptosis through mechanisms involving DNA fragmentation and suppression of cell migration .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to possess various other biological activities:
- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal activities .
- Anti-inflammatory Effects : The compounds exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
- Antioxidant Properties : Several studies have highlighted their potential as antioxidants, which may contribute to their protective effects against oxidative stress .
Table 1: Summary of Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
Case Study: Anticancer Evaluation
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against the NCI 60 human cancer cell line panel. Among these derivatives, the compound with the structure similar to the one exhibited notable cytotoxicity with GI50 values ranging from 1.17 to 18.40 µM across different cancer types including non-small cell lung cancer and melanoma .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their target proteins. The docking results suggest that the compound effectively binds to the active sites of CDKs and EGFRs, reinforcing its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or condensation reactions using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) and pyrazolo[3,4-d]pyrimidin-4-one scaffolds. Use Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst) and minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield and purity .
- Validation : Monitor reaction progress via HPLC or TLC, and characterize intermediates using H NMR and HRMS to confirm structural integrity .
Q. How can the structure of this compound be unambiguously confirmed, and what analytical techniques are most reliable?
- Methodology : Combine spectroscopic and crystallographic methods:
- H/C NMR : Assign proton environments (e.g., methylphenyl groups at δ 2.2–2.4 ppm) and carbonyl signals (δ 165–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .
- X-ray diffraction : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should controls be designed?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases) or cell viability assays (MTT) using cancer cell lines. Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative controls : Vehicle (DMSO) and scrambled analogs to rule out nonspecific effects.
- Data interpretation : Use IC values and dose-response curves to quantify potency. Cross-validate with orthogonal assays (e.g., Western blotting for target engagement) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target affinity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization .
- Molecular docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- Validation : Synthesize top-ranked analogs and compare predicted vs. experimental IC values to refine models .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data, particularly when substituent modifications yield unexpected activity profiles?
- Methodology :
- Meta-analysis : Compare datasets across analogs (e.g., substituent effects on pyrimidine vs. pyrazole rings) to identify trends .
- Proteomics : Use affinity pulldown assays to detect off-target interactions that may explain anomalous activity .
- Crystallography : Resolve ligand-protein co-crystal structures to validate binding hypotheses .
Q. How can cross-disciplinary approaches (e.g., chemical engineering, reaction kinetics) improve scalability of the synthesis?
- Methodology :
- Reactor design : Implement continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
- Kinetic modeling : Use rate equations to optimize residence time and catalyst loading. For example, pseudo-first-order kinetics can model nucleophilic substitution steps .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
Notes
- Contradictions in evidence : While emphasizes condensation with α-chloroacetamides, suggests alternative routes via thieno-pyrimidine scaffolds. Researchers should validate route feasibility based on substituent compatibility.
- Advanced tools : Leverage ICReDD’s computational-experimental feedback loop to accelerate reaction discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
